

BMS-986142 for autoimmune disease research

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Compound of Interest		
Compound Name:	BMS-986142	
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An In-depth Technical Guide to BMS-986142 for Autoimmune Disease Research

Introduction

BMS-986142 is a potent and highly selective, reversible small molecule inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a non-receptor tyrosine kinase belonging to the Tec family of kinases and is a critical component of signaling pathways in various hematopoietic cells, excluding T cells and terminally differentiated plasma cells.[4] Its role in B-cell receptor (BCR), Fc receptor (FcR), and RANK receptor signaling makes it a compelling therapeutic target for autoimmune diseases such as rheumatoid arthritis (RA) and primary Sjögren's syndrome.[1][2][3][4] This guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and experimental protocols related to BMS-986142.

Mechanism of Action

BMS-986142 functions by reversibly inhibiting the kinase activity of BTK.[4] This inhibition blocks the transduction of signals downstream of several key receptors implicated in the pathophysiology of autoimmune diseases. Specifically, **BMS-986142** has been shown to:

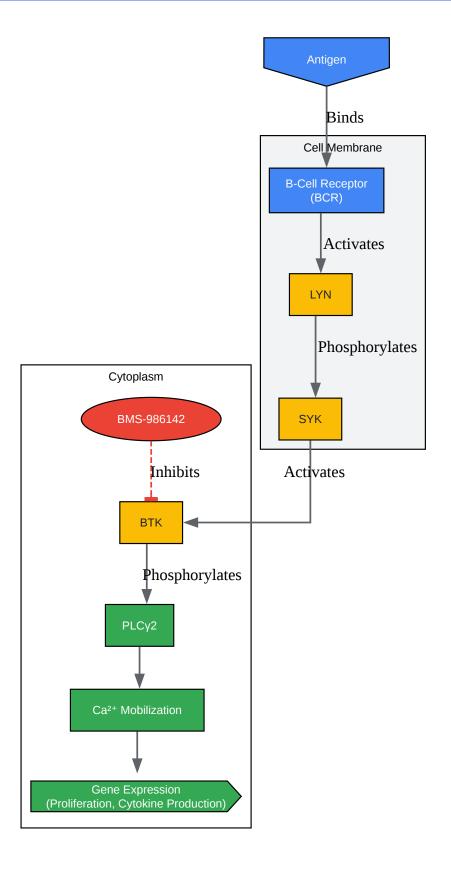
Block B-Cell Receptor (BCR) Signaling: In B-cells, BTK is essential for the signaling cascade initiated by antigen binding to the BCR. Inhibition of BTK by BMS-986142 prevents the phosphorylation of phospholipase C (PLC)-γ2, which in turn blocks intracellular calcium mobilization and subsequent B-cell activation, proliferation, and differentiation.[2] This leads to a reduction in the production of autoantibodies and inflammatory cytokines.[1][2]



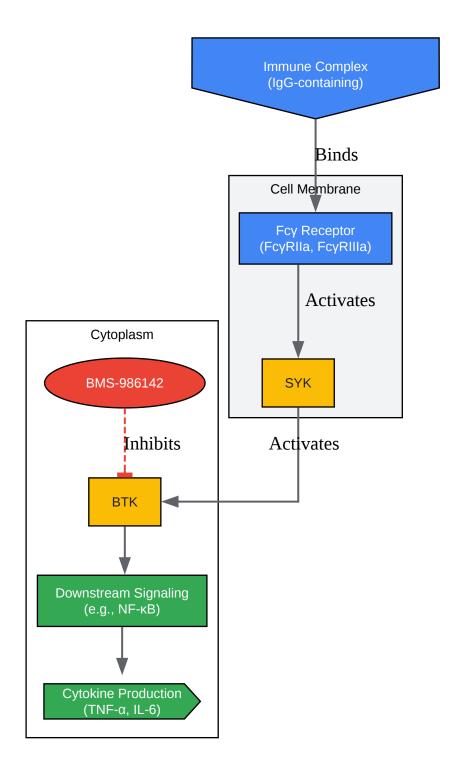
- Inhibit Fc Receptor (FcR) Signaling: BTK plays a crucial role in mediating signal transduction from Fcy receptors (FcyR) on myeloid cells and FcεRI receptors on granulocytes.[1][2] By inhibiting BTK, **BMS-986142** can block the release of inflammatory cytokines like TNF-α and IL-6 from peripheral blood mononuclear cells (PBMCs) stimulated by immune complexes.[1]
- Block RANK-L-Induced Osteoclastogenesis: The receptor activator of nuclear factor kappa-B ligand (RANK-L) is critical for the differentiation of osteoclasts, which are responsible for bone resorption seen in diseases like rheumatoid arthritis. BTK is involved in the RANK-L signaling pathway, and its inhibition by BMS-986142 has been demonstrated to block osteoclast differentiation.[1][2][3]

Signaling Pathways
B-Cell Receptor (BCR) Signaling Pathway

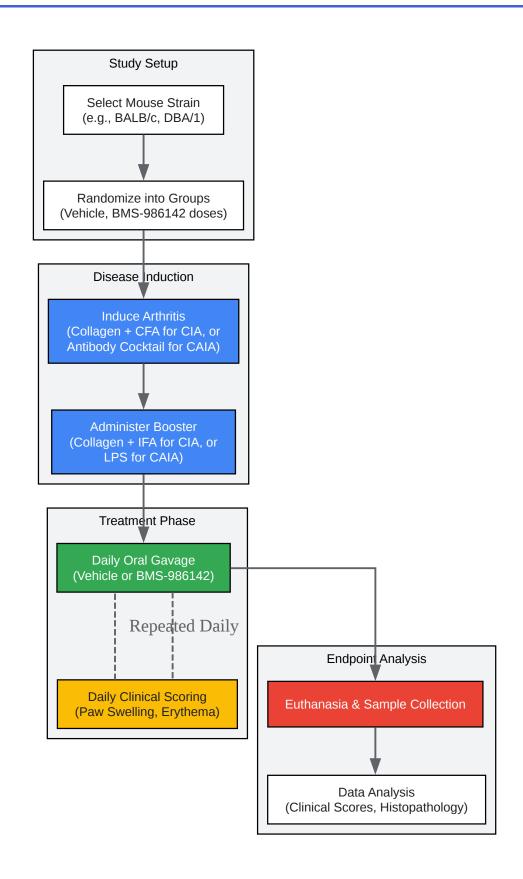












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